![molecular formula C6H12ClNO3 B164739 (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride CAS No. 824943-40-0](/img/structure/B164739.png)
(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride
Overview
Description
“(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride” is a chemical compound with the CAS Number: 824943-40-0. It has a molecular weight of 181.62 and its linear formula is C6H12ClNO3 . This compound is a solid at room temperature and is typically stored at 4°C . It is a versatile compound used in scientific research, with applications in various fields such as pharmaceutical development, organic synthesis, and enzymatic studies.
Synthesis Analysis
A simple and efficient synthesis of (2S,5S)-5-Hydroxypipecolic acid hydrochloride has been reported. The key features of the synthesis involve the asymmetric reduction of ketone using (S)-CBS oxazaborolidine and the use of commercially available methyl pyroglutamate as a starting material .
Molecular Structure Analysis
The molecular structure of “(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride” is represented by the linear formula C6H12ClNO3 . The InChI code for this compound is 1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1 .
Physical And Chemical Properties Analysis
“(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride” is a solid at room temperature and has a molecular weight of 181.62 . It is typically stored at 4°C . The boiling point of this compound is 374.2°C at 760 mmHg .
Scientific Research Applications
Neurotransmitter Modulation
This compound has been explored for its potential to affect neurotransmitter systems. It may serve as a building block for drugs targeting neurotransmitter amino acids, which are crucial for brain function. The combination with terpenoids, which can bind to transient receptor potential channels (TRP), suggests a dual action on both central and peripheral nervous systems .
Pain Relief
The structure of (2S,5R)-5-Hydroxypipecolic acid HCl allows it to be used in the synthesis of compounds that bind to TRPM8 channels. This binding results in pain relief, making it a valuable component in developing analgesics .
Anticonvulsant Properties
Research indicates that derivatives of this compound can act as modulators of GABA_A receptors. This activity is associated with anticonvulsant effects, which could be beneficial in treating conditions like epilepsy .
Chiral Resolution
(2S,5R)-5-Hydroxypipecolic acid HCl plays a role in the chiral resolution of pharmaceuticals. Its specific stereochemistry is crucial for the synthesis and characterization of enantiomerically pure compounds, which is vital for drug safety and efficacy .
Cooling Sensation Agents
The compound’s structure is similar to that of menthol, which is known for its cooling sensation. Therefore, it could be used in the development of new cooling agents, potentially for topical applications or flavoring agents .
Safety and Hazards
The safety information for “(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection . In case of ingestion, skin contact, or inhalation, medical help should be sought .
properties
IUPAC Name |
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHYCCWEJZJLHW-JBUOLDKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1O)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC[C@@H]1O)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463669 | |
Record name | (2S,5R)-5-Hydroxypipecolic acid HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride | |
CAS RN |
824943-40-0 | |
Record name | (2S,5R)-5-Hydroxypipecolic acid HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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